1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features multiple functional groups, including oxadiazole, triazole, and fluorophenyl moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring.
Introduction of the triazole moiety: The triazole ring is typically introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Functionalization with the fluorophenyl group: The fluorophenyl group is introduced via nucleophilic substitution or other suitable reactions.
Final assembly: The final compound is assembled through a series of condensation and coupling reactions, ensuring the correct positioning of all functional groups.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Condensation: Condensation reactions can be employed to form new bonds between different parts of the molecule.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its functional groups allow for the design of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
1,2,5-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in reactivity and applications.
Triazole derivatives: Compounds with triazole rings exhibit diverse biological activities and can be used in various chemical reactions.
Fluorophenyl compounds: The presence of the fluorophenyl group imparts unique properties, such as increased lipophilicity and metabolic stability.
The uniqueness of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE lies in its combination of functional groups, which allows for a wide range of applications and reactivity.
Properties
Molecular Formula |
C22H22FN9O3 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N-[(E)-[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C22H22FN9O3/c1-31(2)12-18-19(26-30-32(18)21-20(24)28-35-29-21)22(33)27-25-11-14-5-9-17(10-6-14)34-13-15-3-7-16(23)8-4-15/h3-11H,12-13H2,1-2H3,(H2,24,28)(H,27,33)/b25-11+ |
InChI Key |
QMLLFANDMCADHM-OPEKNORGSA-N |
Isomeric SMILES |
CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F |
Canonical SMILES |
CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.